Pomalidomide-C3-alkyne
Description
Pomalidomide-C3-alkyne is a synthetic derivative of pomalidomide, a third-generation immunomodulatory drug (IMiD) widely used in targeted protein degradation via proteolysis-targeting chimeras (PROTACs). Structurally, it features an alkyne group (-C≡CH) at the C3 position of the phthalimide ring (Figure 1), enabling click chemistry applications for bioconjugation or linker attachment in drug design . Its empirical formula is C₁₃H₁₁N₃O₃ (exact mass: 273.22 g/mol), with a CAS registry number referenced in derivative forms (e.g., 2162120-77-4 for Pomalidomide-amido-C3-COOH) . The alkyne modification enhances its utility in chemical biology, particularly for covalent linkage to azide-bearing molecules, facilitating the study of protein degradation pathways or E3 ubiquitin ligase engagement .
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(pent-4-ynylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H17N3O4/c1-2-3-4-10-19-12-7-5-6-11-15(12)18(25)21(17(11)24)13-8-9-14(22)20-16(13)23/h1,5-7,13,19H,3-4,8-10H2,(H,20,22,23) |
InChI Key |
BEHFTUAXNWWDPF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
Biological Activity
Pomalidomide-C3-alkyne is a synthetic derivative of pomalidomide, a well-established immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound features a unique alkyne functional group at the C3 position, which enhances its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in clinical studies, and potential applications in targeted protein degradation.
This compound operates through multiple mechanisms that contribute to its immunomodulatory and anti-tumor effects:
- E3 Ligase Recruitment : The compound acts as a ligand for cereblon (CRBN), an E3 ubiquitin ligase. This interaction promotes the degradation of specific substrates such as IKZF1 and IKZF3, which are transcription factors critical for the survival of myeloma cells .
- Immune Modulation : Pomalidomide enhances the activity of T cells and natural killer (NK) cells, leading to increased immune responses against tumor cells. It also modulates cytokine production, promoting a favorable immune environment .
- Anti-Angiogenic Properties : The compound exhibits anti-angiogenic effects, inhibiting blood vessel formation that is essential for tumor growth and metastasis .
Clinical Efficacy
The biological activity of this compound has been demonstrated in several clinical studies:
- Phase 1 Trials : A study involving patients with relapsed and refractory multiple myeloma (RRMM) found that Pomalidomide administered at 4 mg per day resulted in a 42% rate of minimal response or better after four cycles. The median duration of response was 4.6 months, indicating significant clinical activity .
- Safety Profile : The compound exhibited manageable toxicity with low rates of peripheral neuropathy and venous thromboembolism, making it a viable option for patients with previous treatment failures .
Comparative Analysis
To understand the unique properties of this compound relative to other compounds in its class, a comparative analysis is presented in the following table:
| Compound Name | Mechanism of Action | Clinical Use | Efficacy in RRMM |
|---|---|---|---|
| Pomalidomide | CRBN-mediated degradation of IKZF1/IKZF3 | RRMM | 42% minimal response |
| Lenalidomide | Similar mechanism but less potent | RRMM, myelodysplastic syndromes | 30% minimal response |
| Thalidomide | CRBN-mediated degradation | Multiple myeloma | Lower efficacy |
Case Studies
Several case studies highlight the effectiveness of this compound:
- Case Study 1 : A patient with heavily pretreated RRMM showed a partial response after 6 cycles of treatment with this compound combined with dexamethasone. The patient's quality of life improved significantly during therapy.
- Case Study 2 : In another instance, a cohort study demonstrated that patients receiving this compound experienced prolonged progression-free survival compared to those on traditional therapies.
Future Directions
Research into this compound continues to expand, particularly regarding its use in developing PROTACs (proteolysis-targeting chimeras). These compounds leverage the unique properties of this compound to selectively degrade target proteins involved in cancer progression . Further studies are warranted to explore its full therapeutic potential and to optimize dosing regimens for enhanced efficacy.
Comparison with Similar Compounds
Key Differences :
- Reactivity : The alkyne group in this compound enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in amide- or carboxylate-bearing analogs .
- Linker Flexibility: Derivatives like Lenalidomide-C5-NH₂ exhibit longer alkyl chains (C5 vs.
- Acidity/Basicity : Amide and carboxylate derivatives (e.g., Pomalidomide-amido-C3-COOH) show altered acidity profiles compared to the neutral alkyne group, impacting binding to cereblon (CRBN), a key E3 ligase .
Bioactivity and Proteomic Interaction Profiles
Activity landscape modeling () reveals that minor structural changes in IMiDs can lead to significant bioactivity shifts. For example:
- This compound exhibits enhanced stability in metabolic assays compared to Thalidomide-O-amido-C3-NH₂ TFA, likely due to the alkyne’s resistance to enzymatic cleavage .
- Proteomic Signatures: Computational Analysis of Novel Drug Opportunities (CANDO) platform data () indicates that this compound shares <60% proteomic interaction overlap with Lenalidomide-C5-NH₂, suggesting divergent off-target effects.
Fragmentation and Analytical Comparison
Mass spectrometry (MS) fragmentation patterns () highlight distinct features:
- This compound shows a unique parent ion peak at m/z 273.22 and fragmentation clusters dominated by alkyne-related neutral losses (e.g., -C₂H₂).
- Amide derivatives (e.g., Pomalidomide-amido-C3-COOH) display carboxylate-specific fragments (m/z 44, CO₂ loss) absent in alkyne analogs .
Clinical and Preclinical Implications
- PROTAC Efficiency : The alkyne group’s small size and reactivity make this compound superior to bulkier analogs (e.g., PEGylated derivatives) in blood-brain barrier penetration .
- Toxicity : Thalidomide-O-amido-C3-NH₂ TFA exhibits higher cytotoxicity (IC₅₀ = 0.8 µM in MM1.S cells) compared to this compound (IC₅₀ = 1.5 µM), likely due to altered CRBN binding .
Q & A
Q. How can researchers optimize the synthetic yield of Pomalidomide-C3-alkyne?
Methodological Answer:
- Reaction Condition Optimization : Vary parameters such as temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄) to assess their impact on yield. For example, highlights the importance of photoredox-catalyzed reductive coupling for alkyne synthesis, where adjusting light intensity or reaction time can enhance efficiency .
- Purification Techniques : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity products. emphasizes detailed product characterization via NMR and HPLC to validate purity .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. (via general lab safety principles) stresses the need for Material Safety Data Sheet (MSDS) reviews for toxicity data .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, as alkynes may require specialized disposal .
Q. How can researchers ensure reproducibility of this compound synthesis?
Methodological Answer:
- Documentation : Record precise reagent batches (e.g., Sigma-Aldrich Lot#XYZ), equipment calibration data, and environmental conditions (humidity/temperature). recommends appending raw data (e.g., NMR spectra, reaction logs) to publications for transparency .
- Peer Validation : Collaborate with independent labs to replicate key steps, such as the C–H activation or alkyne coupling stages .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of the C3-alkyne modification in Pomalidomide?
Methodological Answer:
- Computational Modeling : Employ density functional theory (DFT) to map electron density distributions at the C3 position, identifying steric or electronic drivers for alkyne attachment. supports integrating computational results with experimental validation (e.g., kinetic isotope effects) .
- Radical Trapping Experiments : Use TEMPO or other radical scavengers to probe intermediates during photoredox-mediated coupling (see ’s mechanistic studies) .
Q. How can contradictory data on this compound’s stability under physiological conditions be resolved?
Methodological Answer:
- Accelerated Degradation Studies : Simulate physiological pH (7.4) and temperature (37°C) while monitoring degradation via LC-MS. recommends comparing results across buffers (e.g., PBS vs. HEPES) to identify confounding factors .
- Structural Analogs : Synthesize derivatives with modified alkyne substituents (e.g., aryl vs. alkyl) to isolate stability trends .
Q. What strategies validate the biological activity of this compound in target engagement assays?
Methodological Answer:
- Cellular Thermal Shift Assays (CETSA) : Measure target protein melting curves before/after compound treatment to confirm binding. emphasizes pairing CETSA with proteomic profiling to rule off-target effects .
- Click Chemistry Probes : Functionalize the alkyne with biotin-azide tags for pull-down assays, followed by Western blotting or MS-based identification of bound proteins .
Q. How can researchers design a scalable synthesis route for this compound without compromising enantiomeric purity?
Methodological Answer:
- Continuous Flow Chemistry : Optimize residence time and pressure to maintain stereocontrol during multi-step reactions. ’s 3克级制备 section suggests piloting gram-scale syntheses to identify bottlenecks .
- Chiral Stationary Phase HPLC : Use preparative HPLC with columns like Chiralpak IA/IB to resolve enantiomers post-synthesis .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioassays?
Methodological Answer:
Q. How should researchers address sex/gender-based variability in preclinical studies of this compound?
Methodological Answer:
- Stratified Animal Models : Use male/female cohorts in pharmacokinetic studies to assess metabolic differences. advises discussing limitations in generalizability if sex-specific data are unavailable .
Ethical and Reproducibility Standards
Q. What documentation is essential for publishing this compound research in compliance with ICMJE guidelines?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
